molecular formula C22H18Cl2N2O B14953905 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)-

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)-

Cat. No.: B14953905
M. Wt: 397.3 g/mol
InChI Key: YDPWGHDSFAHCOA-UHFFFAOYSA-N
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Description

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dichlorophenoxy and methylphenyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1-(4-methylphenyl)methyl-1H-benzimidazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as triethylamine or potassium carbonate are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Scientific Research Applications

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Diclofop-methyl: Another herbicide with a related chemical structure.

    2-(2,4-Dichlorophenoxy)propionic acid: Known for its use in agricultural applications

Uniqueness

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of dichlorophenoxy and methylphenyl groups attached to a benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H18Cl2N2O/c1-15-6-8-16(9-7-15)13-26-20-5-3-2-4-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3

InChI Key

YDPWGHDSFAHCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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